

Fmoc-Gly-Gly-Gly-OH molecular weight and CAS number

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Compound of Interest

Compound Name: Fmoc-Gly-Gly-Gly-OH

Cat. No.: B060393

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Technical Guide: Fmoc-Gly-Gly-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N α -Fmoc-triglycine (**Fmoc-Gly-Gly-Gly-OH**), a key building block in synthetic peptide chemistry and a component in the development of advanced bioconjugates.

Core Compound Data

Fmoc-Gly-Gly-Gly-OH is an N-terminally protected tripeptide derivative. The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group, making it highly suitable for solid-phase peptide synthesis (SPPS).

Property	Value	Source(s)
Molecular Weight	411.41 g/mol	[1][2][3]
CAS Number	170941-79-4	[1][2][3][4]
Molecular Formula	C ₂₁ H ₂₁ N ₃ O ₆	[1][2][4]
Purity	Typically ≥95% - ≥98% (HPLC)	[1][2][3]
Appearance	White to off-white powder or crystals	[1][2]
Synonyms	Fmoc-triglycine, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycylglycine	[1][2][3]

Key Applications

Fmoc-Gly-Gly-Gly-OH is primarily utilized in two significant areas of research and development:

- **Solid-Phase Peptide Synthesis (SPPS):** It serves as a fundamental building block for the incorporation of a triglycine motif into synthetic peptides.[5] The triglycine sequence can act as a simple, flexible spacer in peptide structures.
- **Antibody-Drug Conjugates (ADCs):** The Gly-Gly-Gly sequence can function as a component of a cleavable linker, connecting a cytotoxic drug to an antibody.[5] This linker is designed to be stable in circulation and release the payload upon internalization into target cells.

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the coupling of **Fmoc-Gly-Gly-Gly-OH** onto a solid support resin (e.g., Rink Amide resin) bearing a free amine. This procedure is based on standard Fmoc-based SPPS chemistry.

Materials:

- **Fmoc-Gly-Gly-Gly-OH**
- Solid-phase synthesis resin (e.g., Rink Amide, Wang) with a free amine group
- N,N-Dimethylformamide (DMF)
- Deprotection solution: 20% (v/v) piperidine in DMF
- Coupling/Activation Reagents:
 - HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
 - or HBTU/HOBt (N-hydroxybenzotriazole)
 - or DIC/Oxyma (Diisopropylcarbodiimide/Ethyl cyano(hydroxyimino)acetate)
- Base: N,N-Diisopropylethylamine (DIEA)
- Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
- Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
- Cold diethyl ether

Methodology:

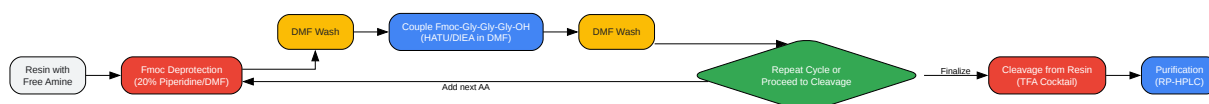
- Resin Preparation:
 - Place the desired amount of resin in a reaction vessel.
 - Swell the resin in DMF for 30-60 minutes.[\[3\]](#)
 - If the resin is Fmoc-protected, perform an initial deprotection step.
- Fmoc Group Deprotection:
 - Drain the DMF from the swollen resin.

- Add the 20% piperidine in DMF solution to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the solution and repeat the piperidine treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.^[1]
- Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.^[3] A ninhydrin test can be performed to confirm the presence of a free amine.
- Coupling of **Fmoc-Gly-Gly-Gly-OH**:
 - Activation: In a separate vial, dissolve **Fmoc-Gly-Gly-Gly-OH** (3-5 equivalents relative to resin loading), an equivalent amount of coupling agent (e.g., HATU), and DIEA (6-10 equivalents) in a minimal volume of DMF.^[1]^[3] Allow the mixture to pre-activate for 1-5 minutes.^[1]
 - Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
 - Agitate the mixture at room temperature for 1-4 hours.^[3]^[6]
 - Monitor the reaction for completion (e.g., using a negative ninhydrin test).
 - Wash the resin with DMF (3-5 times).
- Chain Elongation (Optional):
 - To add more amino acids, repeat the deprotection (Step 2) and coupling (Step 3) cycles with the desired Fmoc-protected amino acids.
- Final Cleavage and Deprotection:
 - After the final coupling step, wash the peptide-resin with DMF, followed by DCM and MeOH, and dry under vacuum.
 - Suspend the dried resin in a cleavage cocktail (e.g., Reagent K).^[7]
 - Stir at room temperature for 1-3 hours.

- Filter the resin and rinse with additional TFA.
- Precipitate the crude peptide by adding the combined filtrates to cold diethyl ether.[3]
- Pellet the peptide via centrifugation, decant the ether, and wash the pellet again with cold ether.
- Dry the crude peptide pellet. The product can then be purified by reverse-phase HPLC.

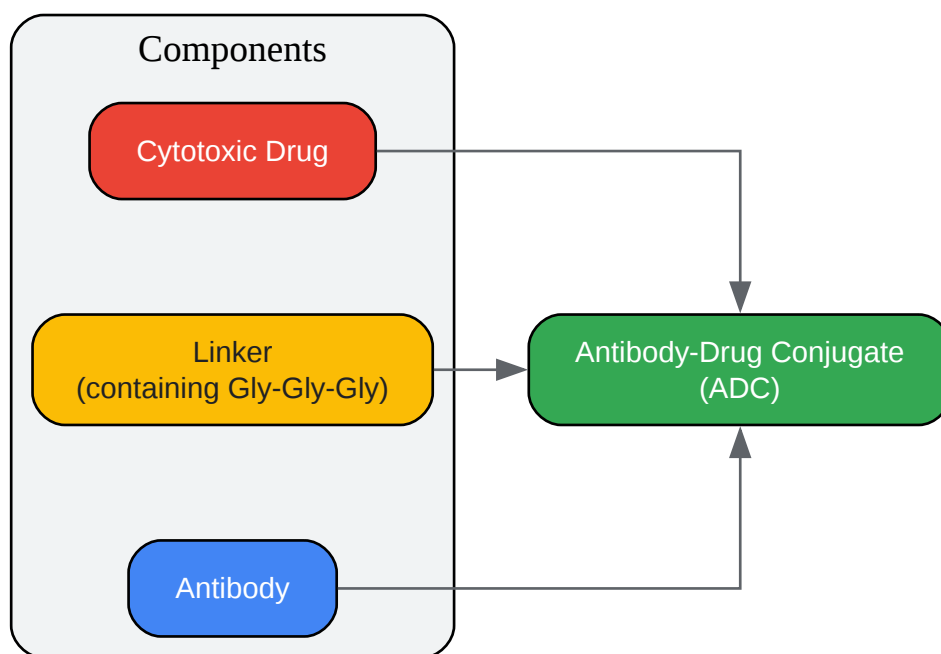
Diagrams and Workflows

The following diagrams illustrate the chemical structure and a typical experimental workflow for the use of **Fmoc-Gly-Gly-Gly-OH**.



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Caption: Fmoc-SPPS workflow for peptide synthesis.



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Caption: Conceptual structure of an Antibody-Drug Conjugate.

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